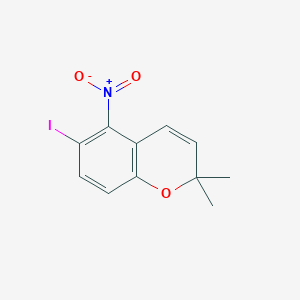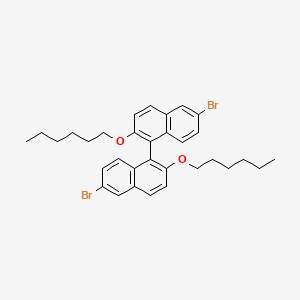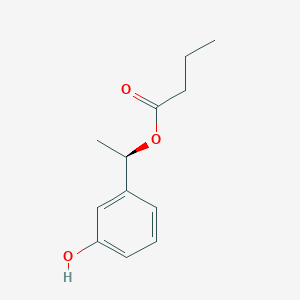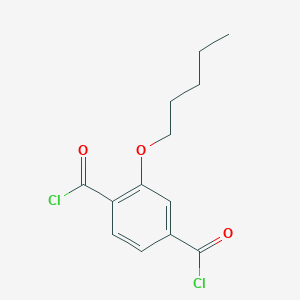
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride is an organic compound with the molecular formula C14H16Cl2O3 It is a derivative of benzene-1,4-dicarbonyl dichloride, where one of the hydrogen atoms on the benzene ring is replaced by a pentyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride typically involves the reaction of benzene-1,4-dicarbonyl dichloride with pentyloxy compounds under specific conditions. One common method is the Friedel-Crafts acylation reaction, where benzene-1,4-dicarbonyl dichloride reacts with pentanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride (HCl) byproduct.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学的研究の応用
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and performance materials.
作用機序
The mechanism of action of 2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride involves its reactivity towards nucleophiles due to the presence of acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles to form covalent bonds. The pentyloxy group can influence the compound’s reactivity and solubility, making it suitable for specific applications.
類似化合物との比較
Similar Compounds
Benzene-1,4-dicarbonyl dichloride: The parent compound without the pentyloxy group.
Terephthaloyl chloride: Another derivative of benzene-1,4-dicarbonyl dichloride used in the production of polymers like Kevlar.
Isophthaloyl chloride: An isomer of terephthaloyl chloride with similar reactivity.
Uniqueness
2-(Pentyloxy)benzene-1,4-dicarbonyl dichloride is unique due to the presence of the pentyloxy group, which can enhance its solubility and reactivity compared to its parent compound. This makes it a valuable intermediate in the synthesis of specialized materials and chemicals.
特性
CAS番号 |
193150-89-9 |
|---|---|
分子式 |
C13H14Cl2O3 |
分子量 |
289.15 g/mol |
IUPAC名 |
2-pentoxybenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-3-4-7-18-11-8-9(12(14)16)5-6-10(11)13(15)17/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
OAIJRZCPEMQVSN-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C=CC(=C1)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
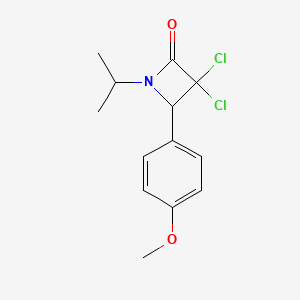
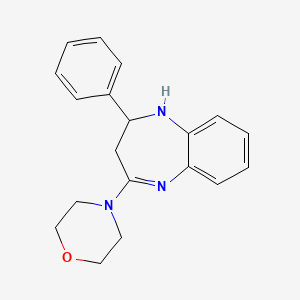
![2-(3-Oxa-1-azaspiro[4.5]dec-1-en-2-yl)-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12577129.png)
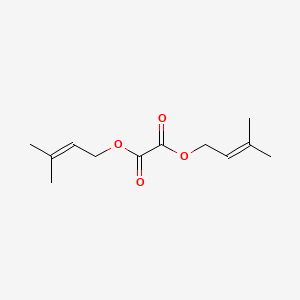
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
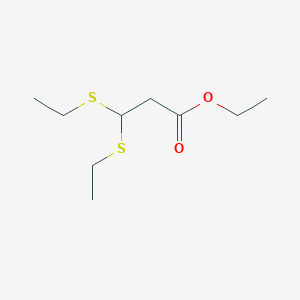
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
